4-amino-2,3-dihydro-1H-inden-1-ol
CAS No.:
Cat. No.: VC16758406
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11NO |
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Molecular Weight | 149.19 g/mol |
IUPAC Name | 4-amino-2,3-dihydro-1H-inden-1-ol |
Standard InChI | InChI=1S/C9H11NO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5,10H2 |
Standard InChI Key | KRPKMDISEBPBQF-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1O)C=CC=C2N |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituent Configuration
The compound consists of a partially saturated inden ring system, where positions 1 and 4 are substituted with hydroxyl (-OH) and amino (-NH) groups, respectively. The bicyclic framework comprises a fused benzene ring (positions 4–7) and a five-membered cycloalkene (positions 1–3) . The IUPAC name, 4-amino-2,3-dihydro-1H-inden-1-ol, reflects this substitution pattern (Fig. 1).
Structural Highlights:
Positional Isomerism and Nomenclature Challenges
Confusion arises in literature due to inconsistent numbering of the inden ring. For example:
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CAS 479206-20-7: 1-amino-4-indanol
These entries likely represent the same compound, but discrepancies in naming conventions necessitate careful verification of structural drawings or spectroscopic data .
Physicochemical Properties
Molecular and Thermal Characteristics
Limited experimental data are available for the free base, but its hydrochloride derivative (CAS 133497-59-3) provides insights:
Property | Value (Hydrochloride) | Source |
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Molecular Formula | ||
Molecular Weight | 185.65 g/mol | |
Appearance | Powder | |
Storage Temperature | 4°C |
The free base is predicted to have a logP of 2.04 , indicating moderate lipophilicity, and a polar surface area of 46.25 Ų , suggesting solubility in polar solvents like DMSO .
Spectroscopic and Computational Data
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Collision Cross Section (CCS): Predicted CCS values range from 128.9 Ų ([M+H]) to 135.8 Ų ([M+K]) .
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pKa: The amino group’s pKa is estimated at 4.49 ± 0.20 , making it weakly basic under physiological conditions.
Synthesis and Derivatives
Key Derivatives
Applications in Pharmaceutical Research
Bioactive Molecule Synthesis
The compound’s rigid scaffold and functional groups make it valuable for designing:
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Kinase Inhibitors: Analogous inden derivatives target ATP-binding pockets .
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Neuroactive Agents: Structural similarity to monoamine neurotransmitters suggests CNS applications .
Case Study: Anticandidate Compounds
A 2024 study utilized 4-amino-2,3-dihydro-1H-inden-1-ol to synthesize analogs with improved blood-brain barrier permeability, though results remain proprietary .
Recent Developments and Future Directions
Computational Drug Design
Molecular docking studies (2025) highlight its potential as a scaffold for selective serotonin reuptake inhibitors (SSRIs), leveraging its amine group for receptor interactions .
Green Chemistry Initiatives
Efforts to optimize its synthesis via catalytic asymmetric hydrogenation are underway, aiming to reduce waste and improve enantiomeric purity .
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